N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule with several fused ring systems, including a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine moiety. This type of structure is often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, related compounds are often synthesized via palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined experimentally. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
Insecticidal Activity
- A study detailed the synthesis of various heterocycles, including pyrazolo and triazolo derivatives, assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a precursor that allows for the formation of diverse heterocyclic structures, demonstrating potential insecticidal applications (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
- Another research effort reported on the synthesis of antipyrine-based heterocycles, highlighting their significant anticancer and antimicrobial activities. These compounds were derived from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, elucidating the potential biomedical applications of such molecular frameworks (Riyadh et al., 2013).
Synthesis and Characterization of Heterocyclic Derivatives
- Research into the acylation of heteroaromatic amines led to the development of a new class of 1,2,3-triazolo and pyrazolo derivatives, showcasing a methodology for synthesizing complex molecules that could serve as building blocks for further pharmacological exploration (Ibrahim et al., 2011).
Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, revealing insights into the self-assembly processes influenced by hydrogen bonding and their significant antioxidant activities (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The compound “N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Compounds in this class have been found to exhibit pharmacological activity, suggesting that they interact with biological targets .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are often involved in reactions with β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-acetylphenyl isothiocyanate with 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base to form the intermediate N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Starting Materials": [ "3-acetylphenyl isothiocyanate", "9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "Base" ], "Reaction": [ "Step 1: Dissolve 3-acetylphenyl isothiocyanate in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Add 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine to the reaction mixture and stir for several hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
CAS No. |
1223762-17-1 |
Molecular Formula |
C27H26N6O3S |
Molecular Weight |
514.6 |
IUPAC Name |
N-(3-acetylphenyl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N6O3S/c1-3-4-14-36-22-10-8-19(9-11-22)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)37-17-25(35)28-21-7-5-6-20(15-21)18(2)34/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,28,35) |
InChI Key |
WRUQWVOXPSNZTF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(=O)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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